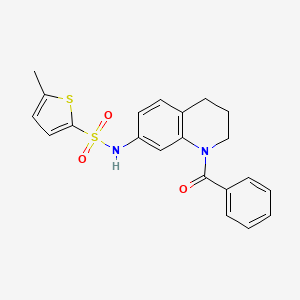![molecular formula C16H11ClN4OS B6566924 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021214-09-4](/img/structure/B6566924.png)
2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as CMPT, is a synthetic compound of the quinazolinone class. This compound has been studied for its potential applications in medicinal chemistry, drug discovery and development, and biochemistry. CMPT has been used as a model compound for drug discovery and development due to its unique structure and properties.
作用机制
Target of Action
The primary target of this compound is the thymidylate synthase enzyme . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
The compound interacts with its target, the thymidylate synthase enzyme, by binding to its active site . This interaction inhibits the enzyme’s function, thereby disrupting the synthesis of dTMP and ultimately hindering DNA replication and repair.
Biochemical Pathways
The inhibition of thymidylate synthase disrupts the de novo synthesis pathway of thymidine monophosphate (dTMP) . This leads to a decrease in the level of dTMP, which is a necessary precursor for DNA synthesis. The downstream effect of this disruption is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied and found to exhibit good drug-like properties . .
Result of Action
The result of the compound’s action is significant cell growth inhibition. It has been found to exhibit in-vitro anticancer activities against four human tumor cell lines: MCF-7, K562, HeLa, and PC-3 . Among all the synthesized derivatives of this compound, the one with a 3-hydroxy-4-methoxyphenyl substituent has been found to have the highest GI50 values for these cancer cell lines .
实验室实验的优点和局限性
2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages as a model compound for drug discovery and development. It is relatively easy to synthesize and can be purified by recrystallization or chromatography. Additionally, this compound has a well-defined structure and is stable in aqueous solution. However, this compound has some limitations as a model compound. It is not very soluble in organic solvents and its structure is not easily modified.
未来方向
Given its unique structure and properties, there are several potential future directions for 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one research. These include the development of novel analogs of this compound with improved solubility and enhanced activity; the development of novel delivery systems for this compound; and the investigation of the molecular mechanisms underlying its therapeutic effects. Additionally, further research into the potential of this compound as a therapeutic agent for cancer, inflammation, and autoimmune diseases is warranted.
合成方法
The synthesis of 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a multi-step process that involves the reaction of 4-chloroaniline with 7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in the presence of an acid catalyst. The reaction is carried out at room temperature and yields this compound as a white solid. The synthesized compound can be purified by recrystallization or chromatography.
科学研究应用
2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied extensively for its potential applications in medicinal chemistry, drug discovery and development, and biochemistry. This compound has been used as a model compound to study the structure-activity relationships of quinazolinone derivatives. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.
生化分析
Biochemical Properties
It has been found to interact with the active site of the thymidylate synthase enzyme, which plays a crucial role in DNA synthesis .
Cellular Effects
In cellular studies, 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has shown significant cytotoxic effects against various human tumor cell lines . It has been observed to influence cell function by interacting with key enzymes involved in cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the thymidylate synthase enzyme . This interaction potentially inhibits the enzyme’s activity, thereby disrupting DNA synthesis and exerting its anticancer effects .
属性
IUPAC Name |
2-(4-chloroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-9-2-7-13-12(8-9)14(22)21-16(19-13)23-15(20-21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMZWXNWUOOKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566846.png)
![methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566855.png)


![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)
![2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566901.png)
![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)
![2-[(3-chloro-4-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566931.png)
![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)
![2-[(3-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566948.png)